molecular formula C17H11BrO B8455862 (4-Bromo-naphthalen-1-yl)-phenyl-methanone

(4-Bromo-naphthalen-1-yl)-phenyl-methanone

Cat. No. B8455862
M. Wt: 311.2 g/mol
InChI Key: ZFEDKMNUDPTIOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Bromo-naphthalen-1-yl)-phenyl-methanone is a useful research compound. Its molecular formula is C17H11BrO and its molecular weight is 311.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-Bromo-naphthalen-1-yl)-phenyl-methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Bromo-naphthalen-1-yl)-phenyl-methanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C17H11BrO

Molecular Weight

311.2 g/mol

IUPAC Name

(4-bromonaphthalen-1-yl)-phenylmethanone

InChI

InChI=1S/C17H11BrO/c18-16-11-10-15(13-8-4-5-9-14(13)16)17(19)12-6-2-1-3-7-12/h1-11H

InChI Key

ZFEDKMNUDPTIOY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C3=CC=CC=C32)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

an oven dried flask was added 4-bromo-naphthalene-1-carboxylic acid In (1.36 g, 0.0054 mol), thionyl chloride (0.77 mL, 0.010 mol) and a drop of DMF and the reaction was refluxed for 2 h. The thionyl chloride was then distilled off and benzene (20 mL) and aluminum trichloride (0.676 g, 0.0051 mol) was added to the reaction mixture and the reaction was stirred at room temp for 1 h. The crude reaction mixture was poured onto ice and conc HCl (15 mL). The organic layer was separated and the aqueous layer extracted with EtOAc. The combined organic phases were washed with 5% aq NaOH solution, water and dried (Na2SO4). The organic phase was concentrated in vacuo to give a residue which was purified by silica gel chromatography, eluting with 2% EtOAc in hexane.
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0 (± 1) mol
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0.77 mL
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15 mL
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0.676 g
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reactant
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20 mL
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